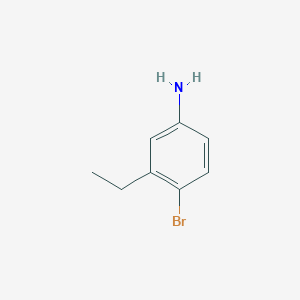

4-Bromo-3-ethylaniline

Description

Significance and Research Trajectories of Halogenated Anilines

Halogenated anilines represent a privileged scaffold in medicinal chemistry and materials science due to their intrinsic bioactivity and the versatility they offer in synthetic chemistry. nih.gov The introduction of halogen atoms, such as bromine, into the aniline (B41778) structure is a key strategy for modulating the bioactivity and physicochemical properties of organic compounds. nih.gov Research has demonstrated that halogenation can enhance the antimicrobial potency of aniline derivatives, making them effective against various multidrug-resistant pathogens. nih.gov

The significance of halogenated anilines in academic research stems from their role as critical synthetic building blocks. nih.gov Aryl halides are widely used in fundamental synthetic transformations, including cross-coupling reactions (like the Suzuki coupling), lithium-halogen exchange reactions, and the formation of Grignard reagents, which are cornerstone methods for constructing carbon-carbon bonds. nih.govresearchgate.net

Current research trajectories for halogenated anilines are diverse and include:

Development of Novel Antimicrobials: Studies are exploring halogenated aniline derivatives for their antimicrobial and antibiofilm potential against various pathogens. nih.gov For instance, derivatives like 4-bromo-3-chloroaniline (B1265746) have been identified as potent agents against uropathogenic E. coli. nih.gov

Materials Science and Nonlinear Optics: The electronic properties imparted by halogens make these anilines promising candidates for applications in nonlinear optics (NLO). ccsenet.orgmq.edu.au Research focuses on synthesizing oligomers and polymers from halogenated anilines and studying their hyperpolarizabilities for potential use in optical devices. ccsenet.org

Crystal Engineering: Perhalogenated anilines are being investigated for their ability to act as bifunctional donors of both hydrogen and halogen bonds. acs.org This dual capability is explored in the formation of cocrystals with specific supramolecular architectures, which is a significant area of interest in crystal engineering and materials design. acs.org

Natural Product Synthesis and Identification: While many halogenated anilines are synthetic, research has also identified some, like 2,4,6-tribromoaniline, as natural products biosynthesized by marine organisms, opening a new field of inquiry into their ecological roles and biosynthetic pathways. rsc.org

Scope of Academic Inquiry into Substituted Anilines

The academic inquiry into substituted anilines is a broad and dynamic field, driven by their immense importance as precursors and core structures in numerous areas of chemical science. Anilines are foundational components in the synthesis of pharmaceuticals, agrochemicals, and dyes. rsc.org

The scope of academic investigation covers several key areas:

Synthetic Methodology: A significant portion of research is dedicated to developing novel, efficient, and regioselective methods for synthesizing substituted anilines. nih.govrsc.org This includes metal-free, multicomponent reactions to access anilines with uncommon substitution patterns, which are valuable for creating combinatorial libraries for drug discovery. rsc.org Other advanced methods, such as gold-catalyzed three-component reactions, are also being developed to produce a variety of substituted anilines in a modular fashion. researchgate.net

Structure-Property Relationships: Researchers actively investigate how the nature and position of substituents on the aniline ring influence the molecule's physical, chemical, and biological properties. oup.com Quantitative structure-activity relationship (QSAR) studies, for example, are used to analyze the correlation between physicochemical parameters (like lipophilicity and electronic effects) and the toxicity of substituted anilines. oup.comtandfonline.com

Medicinal Chemistry: Substituted anilines are a cornerstone of drug development. rsc.org They are key fragments in a myriad of approved medicines. Academic research continuously explores new aniline derivatives as potential therapeutic agents, targeting a wide range of diseases by interacting with biological targets like enzymes and receptors. nih.gov

Materials Science: The inquiry extends to the development of advanced materials. Substituted anilines serve as monomers or building blocks for specialty polymers and organic electronic materials. ccsenet.orgchemimpex.com For instance, theoretical and experimental studies explore how different substituents on the aniline backbone affect the nonlinear optical (NLO) properties, aiming to design molecules with high hyperpolarizability for photonic applications. mq.edu.au

Interactive Table: Research Focus on Substituted Anilines

| Research Area | Key Objectives and Findings | Relevant Compounds/Concepts |

| Synthetic Chemistry | Development of novel, efficient, and regioselective synthesis routes. | Multi-component reactions, Gold-catalyzed synthesis, Cross-coupling. rsc.orgresearchgate.net |

| Medicinal Chemistry | Design and synthesis of new drug candidates; structure-activity relationship studies. | Antimicrobials, Enzyme inhibitors. nih.govrsc.org |

| Materials Science | Creation of polymers and organic molecules with specific electronic or optical properties. | Nonlinear optics (NLO), Organic conductors. ccsenet.orgmq.edu.au |

| Toxicology | Understanding structure-toxicity relationships to predict and mitigate adverse effects. | QSAR studies, Hemolytic effects. oup.comtandfonline.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-bromo-3-ethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrN/c1-2-6-5-7(10)3-4-8(6)9/h3-5H,2,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWQNNOZROOJVJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CC(=C1)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50634410 | |

| Record name | 4-Bromo-3-ethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50634410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52121-42-3 | |

| Record name | 4-Bromo-3-ethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50634410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Bromo 3 Ethylaniline

Strategies for Regioselective Halogenation of Anilines

The most direct route to 4-Bromo-3-ethylaniline involves the electrophilic bromination of 3-ethylaniline (B1664132). The key challenge in this approach is achieving regioselectivity, directing the incoming bromine atom to the desired position on the aromatic ring. The substitution pattern of 3-ethylaniline is governed by the directing effects of the amino (-NH₂) and ethyl (-CH₂CH₃) groups. The amino group is a powerful activating group and an ortho-, para-director, while the ethyl group is a weakly activating ortho-, para-director.

In 3-ethylaniline, the positions ortho to the amino group are 2 and 6, and the para position is 4. Therefore, direct bromination is expected to yield substitution at the C4 position, driven by the strong directing effect of the amino group and the relatively unhindered nature of this site.

Common methods for this transformation include:

Bromine in Acetic Acid: A traditional method involves reacting 3-ethylaniline with molecular bromine (Br₂) in a solvent such as acetic acid. The conditions must be carefully controlled to prevent over-bromination.

N-Bromosuccinimide (NBS): The use of N-Bromosuccinimide (NBS) is a milder and often more selective method for bromination. The reaction can be catalyzed by acids or performed in polar solvents. Recent research has focused on using heterogeneous acid catalysts like sulfonic-acid-functionalized silica (B1680970) with NBS, which allows for high yields, excellent regioselectivity, and the ability to recycle the catalyst. researchgate.net

| Brominating Agent | Catalyst/Solvent | Key Features | Reference |

|---|---|---|---|

| Bromine (Br₂) | Acetic Acid | Conventional method, requires careful control of stoichiometry to avoid polybromination. | |

| N-Bromosuccinimide (NBS) | Iron or Aluminum Chloride | Milder alternative to Br₂, offering improved selectivity. | |

| N-Bromosuccinimide (NBS) | Sulfonic-acid-functionalized silica | Heterogeneous, recyclable catalyst system promoting green chemistry principles. | researchgate.net |

| o-xylylene bis(triethylammonium tribromide) | Acetonitrile (B52724) | Used for regioselective bromination of similar aromatic amines at room temperature. | chemicalbook.com |

Approaches to N-Alkylation and Aryl Ring Functionalization

An alternative conceptual approach involves modifying a pre-existing bromoaniline scaffold. This can be broken down into two strategies: N-alkylation of a bromoaniline or functionalization of an existing aniline (B41778).

Aryl Ring Functionalization: This is the most common strategy, as detailed in the section above, where 3-ethylaniline is the substrate and the aryl ring is functionalized via bromination.

N-Alkylation: This pathway would theoretically involve introducing the ethyl group onto the nitrogen atom of a suitable bromoaniline precursor. However, this is synthetically less direct for producing 4-bromo-3-ethyl aniline (where the ethyl group is on the ring). A more relevant discussion of N-alkylation involves the protection of the aniline's amino group, for example with a tert-butoxycarbonyl (Boc) group. This protection strategy prevents undesired side reactions at the nitrogen during other synthetic steps and can be crucial in multi-step syntheses.

Multi-step Synthesis Pathways via Precursor Molecules

Multi-step syntheses provide a robust, albeit longer, route to this compound, often starting from simple, readily available benzene (B151609) derivatives. A common strategy involves nitration, reduction, and subsequent halogenation. smolecule.comlibretexts.org

A typical sequence starting from ethylbenzene (B125841) would be:

Nitration: Ethylbenzene is treated with a mixture of nitric acid and sulfuric acid. This reaction yields a mixture of ortho-, meta-, and para-nitroethylbenzene isomers. The meta-isomer is a minor product and must be separated from the more abundant ortho and para isomers.

Reduction: The isolated 3-nitroethylbenzene is then reduced to form 3-ethylaniline. Common reducing agents for this transformation include tin or iron in the presence of hydrochloric acid (Béchamp reduction), or catalytic hydrogenation using catalysts like palladium on carbon (Pd/C).

Bromination: Finally, the resulting 3-ethylaniline is regioselectively brominated as described in section 2.1 to yield the target compound, this compound.

| Step | Reaction | Typical Reagents | Purpose | Reference |

|---|---|---|---|---|

| 1 | Electrophilic Nitration | HNO₃, H₂SO₄ | Introduce a nitro group onto the ethylbenzene ring. | libretexts.org |

| 2 | Nitro Group Reduction | Fe/HCl or H₂ with Pd/C | Convert the nitro group to an amine, forming 3-ethylaniline. | libretexts.org |

| 3 | Regioselective Bromination | Br₂/CH₃COOH or NBS | Introduce a bromine atom at the C4 position. |

Catalytic Synthesis Routes and Reaction Optimization

Modern synthetic chemistry emphasizes the use of catalysts to improve efficiency, selectivity, and environmental footprint. This includes both the synthesis of this compound itself and its subsequent use in catalytic reactions.

While not a direct synthesis of the title compound, the primary value of this compound is its role as a key building block in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. mdpi.comnih.gov The carbon-bromine bond is reactive towards oxidative addition to a Palladium(0) catalyst, enabling the formation of new carbon-carbon bonds.

In a typical Suzuki reaction, this compound would be coupled with an arylboronic acid in the presence of a palladium catalyst and a base. mdpi.comacs.org Research on the closely related 4-bromo-3-methylaniline (B1294692) has shown that catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or Palladium on carbon (Pd/C) are effective. mdpi.comacs.org These reactions are fundamental for constructing complex biaryl structures, which are common motifs in pharmaceuticals. acs.org The optimization of these coupling reactions often involves screening different catalysts, ligands, bases, and solvents to maximize yield and minimize impurities. mdpi.comacs.org

| Parameter | Example Condition | Role in Reaction | Reference |

|---|---|---|---|

| Substrate | This compound | Source of the aryl group with a reactive C-Br bond. | mdpi.comnih.gov |

| Coupling Partner | Arylboronic acid | Provides the second aryl group for the new C-C bond. | mdpi.comacs.org |

| Catalyst | Pd(PPh₃)₄ or Pd/C | Facilitates the oxidative addition and reductive elimination steps of the catalytic cycle. | mdpi.comacs.org |

| Base | K₃PO₄ or Na₂CO₃ | Activates the boronic acid and facilitates the transmetalation step. | mdpi.comacs.org |

| Solvent | DME/H₂O or MeOH/H₂O | Solubilizes reactants and reagents. | acs.org |

In line with the principles of green chemistry, efforts have been made to develop more environmentally benign methods for the synthesis of halogenated anilines. A notable advancement is the use of solvent-free reaction conditions. One such method employs grinding a mixture of the aniline substrate with a metal salt catalyst (such as zirconyl nitrate (B79036) and ammonium (B1175870) molybdate) and a bromine source like potassium bromide (KBr) at room temperature. ajrconline.org This approach, promoted by cetyltrimethylammonium bromide (CTAB) micelles, avoids the use of hazardous solvents and reduces acid waste. ajrconline.org

Another green strategy is the application of recyclable heterogeneous catalysts. As mentioned previously, sulfonic-acid-functionalized silica can be used with NBS for regioselective bromination. researchgate.net The key advantage is that the solid catalyst can be easily recovered by simple filtration and reused multiple times without a significant loss of activity, making the process more economical and sustainable. researchgate.net

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 3-ethylaniline |

| 4-bromo-3-methylaniline |

| 3-nitroethylbenzene |

| Ethylbenzene |

| Arylboronic acid |

| N-Bromosuccinimide |

| Bromine |

| Acetic Acid |

| Nitric Acid |

| Sulfuric Acid |

| Palladium on carbon |

| Tetrakis(triphenylphosphine)palladium(0) |

| Potassium Phosphate |

| Sodium Carbonate |

| Zirconyl nitrate |

| Ammonium molybdate |

| Cetyltrimethylammonium bromide |

| Potassium bromide |

| o-xylylene bis(triethylammonium tribromide) |

Chemical Reactivity and Transformation of 4 Bromo 3 Ethylaniline

Electrophilic Aromatic Substitution Reactions on the Aryl Ring

The strong activating effect of the amino group dominates the regioselectivity of electrophilic aromatic substitution on 4-Bromo-3-ethylaniline. The positions ortho to the amino group (positions 2 and 6) are highly activated. The ethyl group at position 3 and the bromine at position 4 further influence the substitution pattern.

Key electrophilic substitution reactions include:

Halogenation : Further bromination or chlorination will likely occur at the highly activated position 2 or 6. For instance, bromination of similar anilines can be achieved using agents like N-bromosuccinimide (NBS) or elemental bromine. evitachem.com The reaction conditions are controlled to ensure selective substitution.

Nitration : The introduction of a nitro group (-NO₂) using reagents like nitric acid in sulfuric acid is expected to occur at the positions ortho to the powerful amino director.

Sulfonation : Reaction with sulfuric acid can introduce a sulfonic acid group (-SO₃H) onto the ring, again favoring the activated positions.

The directing effects of the substituents are summarized in the table below.

| Substituent | Position | Electronic Effect | Directing Influence |

| Amino (-NH₂) | 1 | Activating | Ortho, Para |

| Ethyl (-CH₂CH₃) | 3 | Activating | Ortho, Para |

| Bromo (-Br) | 4 | Deactivating | Ortho, Para |

Given the existing substitution, the most probable sites for further electrophilic attack are C2 and C6, with C6 being sterically less hindered.

Nucleophilic Substitution Reactions Involving the Bromine Moiety

The bromine atom on the aromatic ring of this compound can be replaced through nucleophilic substitution reactions. These transformations typically require specific conditions, often involving metal catalysts, to facilitate the displacement of the bromide. This reactivity is fundamental to many of the coupling reactions discussed in section 3.4. In polar aprotic solvents like DMSO or THF, nucleophiles such as amines or thiols can substitute the bromine atom, enabling the introduction of a wide range of functional groups.

Oxidation and Reduction Processes of the Aniline (B41778) Functionality

The amino group of this compound is susceptible to both oxidation and reduction.

Oxidation : Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or hydrogen peroxide (H₂O₂) can convert the amino group (-NH₂) into a nitroso (-NO) or nitro (-NO₂) group.

Reduction : While the amino group itself is already in a reduced state, catalytic hydrogenation (e.g., H₂/Pd-C) can be used for other purposes, such as the reduction of the aromatic ring or dehalogenation of the compound under specific conditions.

Coupling Reactions for Complex Molecular Architectures

This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, which are pivotal for constructing complex molecules by forming new carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-heteroatom bonds. The presence of the bromine atom provides a reactive handle for these transformations.

Suzuki-Miyaura Coupling (C-C Bond Formation) : This reaction is widely used to form biaryl structures. This compound can be coupled with various arylboronic acids in the presence of a palladium catalyst and a base. Research on the analogous 4-bromo-3-methylaniline (B1294692) demonstrates successful Suzuki couplings. For example, its derivative was coupled with 4-carboxyphenylboronic acid using Pd(PPh₃)₄ or Pd/C as a catalyst to produce biphenyl (B1667301) compounds. acs.orgconsensus.app Yields for such reactions can be moderate to excellent, depending on the optimization of catalysts, solvents, and temperature. researchgate.netmdpi.com

Buchwald-Hartwig Amination (C-N Bond Formation) : This is a powerful method for forming new C-N bonds by coupling the aryl bromide with an amine. This reaction is crucial for synthesizing more complex aniline derivatives and nitrogen-containing heterocycles. acs.orgacs.org The reaction typically employs a palladium precatalyst, a specialized phosphine (B1218219) ligand (like RuPhos or XPhos), and a base such as sodium tert-butoxide. purdue.eduresearchgate.net Studies on similar bromoanilines show that a variety of primary and secondary amines can be successfully coupled. rsc.org

C-S Coupling (C-Heteroatom Bond Formation) : The formation of a carbon-sulfur bond can be achieved via palladium-catalyzed coupling between the aryl bromide and a thiol. For instance, a process was developed for coupling an aryl bromide with 2-mercaptoethanol (B42355) using a Pd(OAc)₂/Xantphos catalytic system, demonstrating the feasibility of such transformations. acs.org

The table below summarizes typical conditions for these coupling reactions, based on studies with analogous compounds.

| Coupling Reaction | Reactants | Catalyst System | Base | Solvent | Temperature (°C) | Yield | Ref |

| Suzuki-Miyaura | Aryl Bromide, Arylboronic Acid | Pd(PPh₃)₄ or Pd/C | K₃PO₄ or Na₂CO₃ | DME/H₂O or 1,4-Dioxane | 90 | 31-94% | acs.orgresearchgate.net |

| Buchwald-Hartwig | Aryl Bromide, Amine | Pd(I) Dimer/Ligand | NaOtBu or KOtBu | 1,4-Dioxane | 80-100 | High | purdue.edursc.org |

| C-S Coupling | Aryl Bromide, Thiol | Pd(OAc)₂/Xantphos | Base | Toluene | 100 | >95% | acs.org |

Derivatization and Functional Group Interconversions

The functional groups of this compound allow for a variety of derivatization reactions and interconversions. embibe.com

Acylation and Cyclization : The amino group readily reacts with acylating agents. A notable example from research on 4-bromo-3-methylaniline involves its reaction with 4-chlorobutyryl chloride in the presence of triethylamine (B128534) (TEA). The resulting secondary amide intermediate undergoes an intramolecular cyclization when treated with a base like potassium tert-butoxide (KOt-Bu) or sodium hydroxide (B78521) (NaOH) to form 1-(4-bromo-3-methylphenyl)pyrrolidin-2-one (B1280377) in high yield (65-86%). acs.orgconsensus.app This two-step process is an efficient method for creating a lactam-substituted aryl bromide, which can be used in further coupling reactions. acs.org

Schiff Base Formation : The aniline functionality can condense with aldehydes to form imines, also known as Schiff bases. For example, 4-bromo-2-methylaniline (B145978) reacts with 3-bromothiophene-2-carbaldehyde in glacial acetic acid to yield the corresponding Schiff base with a 94% yield. mdpi.com These imines are valuable intermediates themselves and can participate in further synthetic transformations. mdpi.com

Advanced Spectroscopic and Analytical Characterization in 4 Bromo 3 Ethylaniline Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the precise atomic arrangement of a molecule. For 4-Bromo-3-ethylaniline, both ¹H NMR and ¹³C NMR are used to confirm the substitution pattern on the benzene (B151609) ring and the identity of the functional groups.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the chemical environment of each hydrogen atom. In a typical deuterated solvent like CDCl₃, the spectrum of this compound would show distinct signals for the aromatic protons, the amine (NH₂) protons, and the ethyl group protons. The aromatic region is expected to display three signals corresponding to the protons on the benzene ring. The ethyl group typically presents as a quartet for the methylene (B1212753) (-CH₂) protons coupled to the methyl (-CH₃) protons, and a triplet for the methyl protons coupled to the methylene protons. The amine protons may appear as a broad singlet. While specific spectral data for this compound is not widely published, data from the closely related compound 4-bromo-3-methylaniline (B1294692) shows aromatic protons with chemical shifts (δ) around 7.19, 6.66, and 6.32 ppm. rsc.org

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. For this compound, eight distinct signals are expected, corresponding to the six carbons of the benzene ring and the two carbons of the ethyl group. The positions of the substituents (bromo, ethyl, and amino groups) strongly influence the chemical shifts of the aromatic carbons. Based on data for 4-bromo-3-methylaniline, the aromatic carbons appear in the range of δ 112-146 ppm. rsc.orgchemicalbook.com

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | ~7.2 | d | Aromatic C-H |

| ¹H | ~6.7 | d | Aromatic C-H |

| ¹H | ~6.5 | dd | Aromatic C-H |

| ¹H | ~3.6 | br s | -NH₂ |

| ¹H | ~2.6 | q | -CH₂-CH₃ |

| ¹H | ~1.2 | t | -CH₂-CH₃ |

| ¹³C | ~145 | s | C-NH₂ |

| ¹³C | ~140 | s | C-CH₂CH₃ |

| ¹³C | ~132 | d | Aromatic C-H |

| ¹³C | ~118 | d | Aromatic C-H |

| ¹³C | ~115 | d | Aromatic C-H |

| ¹³C | ~110 | s | C-Br |

| ¹³C | ~25 | t | -CH₂- |

| ¹³C | ~14 | q | -CH₃ |

Note: Data are predictive and based on analogous structures and standard NMR principles.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. The molecular weight of this compound is 200.08 g/mol . nih.gov

In an electron ionization (EI) mass spectrum, this compound would exhibit a characteristic molecular ion peak. Due to the presence of bromine, which has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance, the molecular ion appears as a pair of peaks (M⁺ and M+2) of almost equal intensity. This isotopic signature is a definitive indicator of a monobrominated compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition C₈H₁₀BrN with high accuracy.

Common fragmentation pathways for substituted anilines include the loss of the alkyl group or the bromine atom, leading to significant fragment ions that help confirm the structure.

Table 2: Expected Key Ions in the Mass Spectrum of this compound

| m/z (Mass/Charge Ratio) | Ion Identity | Notes |

| 199/201 | [C₈H₁₀BrN]⁺ | Molecular ion (M⁺), showing the characteristic 1:1 bromine isotope pattern. |

| 184/186 | [M - CH₃]⁺ | Loss of a methyl radical from the ethyl group. |

| 170/172 | [M - C₂H₅]⁺ | Loss of the ethyl radical. |

| 120 | [M - Br]⁺ | Loss of a bromine radical. |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint for the functional groups present.

The IR spectrum of this compound is expected to show characteristic absorption bands. The N-H stretching of the primary amine group typically appears as two bands in the 3400-3300 cm⁻¹ region. Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹. The C=C stretching vibrations of the benzene ring usually produce bands in the 1620-1450 cm⁻¹ range. The C-N stretching vibration appears around 1340-1250 cm⁻¹. Finally, the C-Br stretching vibration is found at lower frequencies, typically in the 600-500 cm⁻¹ region. A product specification sheet for the related 4-bromo-3-methylaniline confirms that its infrared spectrum conforms to its known structure. thermofisher.com The NIST Chemistry WebBook provides a reference gas-phase IR spectrum for 4-bromo-3-methylaniline, which serves as a useful comparison. nist.gov

Table 3: Characteristic IR/Raman Vibrational Frequencies for this compound

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |

| 3450 - 3300 | Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) |

| 3100 - 3000 | Stretch | Aromatic C-H |

| 2975 - 2850 | Stretch | Aliphatic C-H (Ethyl) |

| 1620 - 1580 | Stretch | Aromatic C=C |

| 1470 - 1430 | Bend | Aliphatic C-H (Ethyl) |

| 1340 - 1250 | Stretch | Aromatic C-N |

| 600 - 500 | Stretch | C-Br |

Chromatographic Separation Techniques and Purity Assessment

Chromatographic methods are essential for separating this compound from reaction mixtures and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) is a primary tool for the analysis and purification of non-volatile or thermally sensitive compounds like this compound. Purity assessments often specify HPLC, with purities of ≥97% being common for related commercial products. chemimpex.combeilstein-journals.org

Method development typically involves a reversed-phase approach. A C18 (octadecylsilyl) column is commonly used as the stationary phase due to its hydrophobicity. The mobile phase usually consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and water, often with a buffer or acid modifier (like formic acid) to ensure the amine is in a consistent protonation state. A gradient elution, where the proportion of the organic solvent is increased over time, is effective for separating the target compound from impurities with different polarities. Detection is typically performed using a UV-Vis detector, as the aniline (B41778) ring is a strong chromophore. nih.gov

Gas Chromatography (GC) is well-suited for the analysis of volatile and thermally stable compounds. Anilines and their derivatives are frequently analyzed using this technique. epa.gov For this compound, a GC method would involve injecting the sample into a heated port where it is vaporized and carried by an inert gas (e.g., helium) through a capillary column.

A common stationary phase is a non-polar or mid-polar fused silica (B1680970) capillary column, such as one coated with SE-54. epa.gov A temperature program, where the column oven temperature is gradually increased, allows for the separation of compounds based on their boiling points and interactions with the stationary phase. A Flame Ionization Detector (FID) provides a robust and quantitative response for organic compounds. For enhanced sensitivity and selectivity towards nitrogen-containing compounds, a Nitrogen-Phosphorus Detector (NPD) is an excellent choice. epa.gov In research, GC is often coupled with mass spectrometry (GC-MS) for definitive identification of separated components. rsc.org

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. This technique provides unambiguous data on bond lengths, bond angles, and intermolecular interactions.

While this compound is a liquid at room temperature, it could potentially be crystallized at low temperatures or derivatized into a solid for analysis. sigmaaldrich.com If a suitable single crystal were obtained, X-ray diffraction would reveal the exact conformation of the ethyl group relative to the benzene ring and the planarity of the aromatic system. It would also elucidate intermolecular forces in the crystal lattice, such as hydrogen bonding between the amine group of one molecule and the nitrogen or bromine atom of a neighboring molecule. Crystal structure data for related molecules, such as other brominated anilines, show the detailed geometric parameters and packing arrangements that can be expected. researchgate.netiucr.org For example, analysis of a related Schiff-base compound confirmed the C=N bond configuration and the dihedral angles between aromatic rings. iucr.org

Computational Chemistry and Theoretical Studies of 4 Bromo 3 Ethylaniline

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and properties of molecules. nih.govacs.org These methods provide a detailed understanding of how the bromo and ethyl substituents modulate the electronic environment of the aniline (B41778) core.

Density Functional Theory (DFT) has been extensively used to study the structural and spectroscopic properties of substituted anilines. rsc.orgrsc.org For halosubstituted anilines, DFT calculations, often employing the B3LYP functional with a suitable basis set like 6-311++G(d,p), have been shown to provide a good compromise between accuracy and computational cost. rsc.org

A comparative DFT study on halosubstituted anilines predicted them to exist in a near-planar pyramidal form. rsc.org The degree of planarity of the amino group is influenced by the number and position of halogen substituents, with a higher number of halogens leading to a more planar character. rsc.org

Table 1: Predicted Impact of Substituents on Molecular Properties of 4-Bromo-3-ethylaniline (Qualitative)

| Molecular Property | Effect of 4-Bromo Substituent | Effect of 3-Ethyl Substituent | Combined Effect (Predicted) |

| Amino Group Planarity | Increases planarity due to enhanced lone-pair delocalization. rsc.org | Minor effect, may slightly decrease planarity due to steric hindrance. | A near-planar pyramidal geometry is expected. rsc.org |

| C-N Bond Length | Expected to decrease due to increased delocalization. | Expected to have a minor influence. | Shorter than in aniline, indicating partial double bond character. |

| Ring Geometry | Induces slight distortions in bond lengths and angles. nih.gov | Induces slight distortions due to steric and electronic effects. | Asymmetric distortion of the benzene (B151609) ring. |

Frontier Molecular Orbital (FMO) theory is crucial for understanding the reactivity of molecules. youtube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. thaiscience.info The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of molecular stability and reactivity. thaiscience.info

For substituted anilines, the HOMO is typically delocalized over the aniline ring and the amino group. mdpi.com The presence of substituents significantly affects the energies of these orbitals. Electron-donating groups, like the ethyl group, are expected to raise the HOMO energy, making the molecule more nucleophilic. Conversely, electron-withdrawing groups like bromine tend to lower both HOMO and LUMO energies. In a study of aniline derivatives, it was found that a combination of electrophilic radicals with nucleophilic arenes resulted in higher reaction rates, correlating with a low SOMO-HOMO gap. beilstein-journals.org

For this compound, the interplay of the para-bromo and meta-ethyl substituents will determine the precise energies and distributions of the HOMO and LUMO. The delocalization of the HOMO is expected to be significant across the aromatic system. The LUMO, on the other hand, will likely have contributions from the C-Br antibonding orbital, making this site susceptible to nucleophilic attack.

Table 2: Predicted Frontier Molecular Orbital Properties of this compound

| Orbital | Predicted Energy Level | Key Atomic Contributions | Implication for Reactivity |

| HOMO | Relatively high due to the combined (though somewhat opposing) effects of the amino and ethyl groups. | Aniline ring, Nitrogen lone pair, Ethyl group. mdpi.com | Nucleophilic character, site of electrophilic attack. youtube.com |

| LUMO | Lowered by the bromo substituent. | Aniline ring, significant contribution from the C-Br antibonding orbital. | Electrophilic character, potential site for nucleophilic attack. nih.gov |

| HOMO-LUMO Gap | Moderate, influenced by the competing electronic effects of the substituents. | - | Determines overall molecular stability and reactivity. thaiscience.info |

Molecular Electrostatic Potential (MESP) mapping is a valuable tool for visualizing the charge distribution in a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. mdpi.com The MESP plot highlights regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack).

In substituted anilines, the region around the nitrogen atom of the amino group typically shows a negative electrostatic potential due to the lone pair of electrons, making it a primary site for electrophilic attack. thaiscience.info However, halogen substituents introduce a phenomenon known as a "sigma-hole," a region of positive electrostatic potential along the axis of the carbon-halogen bond. nih.gov This positive region can engage in halogen bonding, a type of non-covalent interaction.

Molecular Modeling and Dynamics Simulations for Conformational Analysis

The ethyl group in this compound introduces conformational flexibility. Molecular modeling and dynamics simulations can be employed to explore the potential energy surface and identify the most stable conformations. Studies on related molecules like p-ethylaniline and 3-ethylaniline (B1664132) have utilized techniques such as mass-resolved excitation spectroscopy combined with ab initio calculations to investigate conformational energies and internal rotations. researchgate.netaip.org

Prediction of Structure-Reactivity Relationships

Quantitative Structure-Activity Relationship (QSAR) studies aim to correlate the chemical structure of a series of compounds with their biological activity or chemical reactivity. nih.govmuni.cz For substituted anilines, various physicochemical parameters have been used to develop QSAR models. These parameters can include electronic properties (like Hammett constants and calculated atomic charges), steric parameters, and hydrophobicity (log P). nih.gov

In a study on the oxidation of substituted anilines, it was found that the reaction mechanism and rates were significantly influenced by the nature and position of the substituents. nih.gov For this compound, the Hammett constants for a para-bromo substituent (σ_p = +0.23) and a meta-ethyl substituent (σ_m = -0.07) indicate that the bromine atom has a net electron-withdrawing effect through induction, while the ethyl group has a weak electron-donating effect. These parameters can be used in QSAR models to predict the reactivity of the molecule in various chemical transformations.

In Silico Assessment of Biological Activity and Interactions

In silico methods are increasingly used to predict the biological activity and potential interactions of small molecules with biological targets. bohrium.comnih.gov These methods include molecular docking, which predicts the binding mode and affinity of a ligand to a receptor, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling.

For halogenated anilines, in silico analyses have suggested that halogenation can enhance biological activity. nih.gov For example, halogenated anilines have shown antimicrobial and antibiofilm activities, with 3D-QSAR analysis indicating that halogenation at the third and fourth positions of the aniline ring is favorable for activity. nih.gov Molecular docking studies of halogenated aniline derivatives with enzymes like adenylate cyclase have suggested that halogen bonds can play a crucial role in binding affinity. nih.gov

Given these findings, it is plausible that this compound could exhibit some form of biological activity. In silico screening of this molecule against various protein targets could reveal potential interactions and guide further experimental investigations. The lipophilicity of the molecule, influenced by the bromo and ethyl groups, would be a key parameter in its predicted pharmacokinetic profile. mdpi.com

Pharmacophore Modeling and Ligand-Protein Docking

Pharmacophore modeling and ligand-protein docking are essential in silico techniques in the field of drug discovery and design. They are used to predict how a molecule might interact with a biological target, such as a protein or enzyme.

Pharmacophore Modeling

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. These features include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. Pharmacophore models can be generated from a set of active molecules or from the ligand-binding site of a protein.

Ligand-Protein Docking

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is used to predict the binding mode of a small molecule (ligand) to the active site of a protein. This information can help in understanding the basis of molecular recognition and in designing more potent and selective drugs.

A docking study of this compound would involve placing the molecule into the binding site of a specific protein target and calculating the most likely binding pose and affinity. The results would be presented as a docking score, which estimates the binding energy, and a visual representation of the interactions, such as hydrogen bonds and hydrophobic contacts. While specific ligand-protein docking studies for this compound are not prominently featured in scientific literature, numerous studies on related bromo-aniline derivatives demonstrate the utility of this approach in predicting their binding to various protein targets, including kinases and other enzymes.

Prediction of Reactivity Descriptors (e.g., Ionization Energy, Electron Affinity, Chemical Hardness)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are widely used to predict the electronic properties and reactivity of molecules. These calculations can provide quantitative values for various molecular descriptors.

Reactivity Descriptors

Several key descriptors help in understanding the chemical reactivity of a molecule:

Ionization Energy (IE): The minimum energy required to remove an electron from a molecule in its gaseous state. A lower ionization energy indicates that the molecule can be more easily oxidized.

Electron Affinity (EA): The energy released when an electron is added to a neutral molecule to form a negative ion. A higher electron affinity suggests a greater tendency to accept an electron.

Chemical Hardness (η): A measure of the resistance of a molecule to a change in its electron distribution. It is related to the gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). A larger HOMO-LUMO gap generally corresponds to higher chemical hardness and lower reactivity.

These descriptors are valuable in predicting how a molecule will behave in a chemical reaction. For this compound, the presence of the electron-donating amino and ethyl groups and the electron-withdrawing bromine atom will influence these properties.

While specific DFT calculations for this compound are not extensively documented in the literature, studies on similar substituted anilines have shown that such calculations can provide deep insights into their reactivity. mdpi.comresearchgate.net For example, DFT studies on derivatives of 4-bromo-2-methylaniline (B145978) and 3-ethylaniline have been used to calculate their reactivity descriptors and to rationalize their behavior in chemical reactions and biological systems. mdpi.commdpi.comresearchgate.net

Table of Predicted Reactivity Descriptors

Although specific experimental or calculated values for this compound are not available in the cited literature, a hypothetical data table based on typical values for similar substituted anilines is presented below for illustrative purposes.

| Descriptor | Predicted Value (Illustrative) | Significance |

| Ionization Energy (IE) | ~7.5 - 8.5 eV | Indicates the ease of removing an electron (oxidation). |

| Electron Affinity (EA) | ~0.5 - 1.5 eV | Indicates the ability to accept an electron. |

| Chemical Hardness (η) | ~3.0 - 4.0 eV | Reflects the molecule's resistance to deformation of its electron cloud. |

Applications of 4 Bromo 3 Ethylaniline in Advanced Chemical Synthesis

Role as a Key Building Block in Organic Synthesis

4-Bromo-3-ethylaniline is a versatile bifunctional building block in organic synthesis. Its utility stems from the presence of two key functional groups: a nucleophilic amino group (-NH2) and an aryl bromide (-Br). These groups can be targeted with high selectivity, allowing for sequential and controlled modifications.

The amino group is readily acylated, alkylated, or can be converted into a diazonium salt. This diazonium intermediate is highly versatile and can undergo a variety of transformations, including Sandmeyer reactions to introduce a range of other functional groups. The bromine atom, on the other hand, is a prime site for transition-metal-catalyzed cross-coupling reactions. This includes well-established methods such as Suzuki, Heck, and Buchwald-Hartwig couplings, which are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds. The ability to participate in these powerful bond-forming reactions makes this compound a valuable precursor for constructing complex molecular architectures.

Intermediate in Pharmaceutical and Agrochemical Development

The structural motifs present in this compound are of significant interest in the development of new pharmaceutical and agrochemical agents. Brominated anilines are recognized as crucial intermediates in the synthesis of a wide array of biologically active compounds.

A notable application of this compound is in the preparation of intermediates for the crop protection and pharmaceutical industries. google.com Patent literature has detailed methods for producing 4-bromo-aniline derivatives that serve as precursors to herbicidally active compounds. google.comgoogle.com Specifically, this compound can be used to synthesize complex heterocyclic systems, such as isoxazole-substituted anilines. google.com These derivatives, including compounds like 4-bromo-2-(4,5-dihydro-isoxazol-3-yl)-3-ethylaniline, are described as valuable intermediates for creating active compounds used in crop protection and for pharmaceutically active compounds. google.com The ethyl group can influence the lipophilicity and metabolic stability of the final product, which are critical parameters for both drug and agrochemical efficacy.

Contribution to Dye and Pigment Chemistry

Substituted anilines are foundational materials in the synthesis of a vast range of dyes and pigments, particularly azo dyes. While specific industrial use of this compound in large-scale dye production is not widely documented, its chemical properties make it a suitable candidate for such applications. The synthesis of azo dyes typically involves the diazotization of an aromatic amine, followed by a coupling reaction with an electron-rich partner.

The amino group on this compound can be readily converted to a diazonium salt. This reactive intermediate can then be coupled with various aromatic compounds, such as phenols or other anilines, to form the characteristic azo (-N=N-) linkage that defines this class of colorants. The presence of the bromo and ethyl substituents on the aniline (B41778) ring would be expected to modulate the color, lightfastness, and solubility of the resulting dye. Analogous compounds like 4-bromo-3-methylaniline (B1294692) are noted for their use in dye synthesis. guidechem.comcymitquimica.com

Application in Specialty Polymer Science

In the field of polymer science, aniline and its derivatives are used to create conductive polymers, high-performance thermosets, and other specialty materials. This compound has potential as a monomer or a modifying agent in the synthesis of functional polymers. The inclusion of this monomer into a polymer backbone could impart specific, desirable properties.

For instance, the bromine atom can enhance the flame retardancy of the material. The ethyl group can increase the solubility of the polymer in organic solvents and add flexibility to the polymer chain. Furthermore, the aniline nitrogen can be a site for cross-linking or further functionalization. While extensive research on polymers derived specifically from this compound is limited, its structural isomer, 3-bromo-4-ethylaniline (B1291989), is noted as a building block for creating specialty polymers to improve material strength and thermal stability. chemimpex.com

Synthesis of Biologically Active Scaffolds and Chemical Probes

The development of novel molecular scaffolds is a cornerstone of medicinal chemistry and chemical biology. This compound serves as a valuable starting material for the synthesis of heterocyclic scaffolds that form the core of many biologically active molecules.

One of the most significant applications is in the synthesis of quinazoline (B50416) derivatives. The 4-aminoquinazoline skeleton is a privileged scaffold found in numerous anticancer agents that act as kinase inhibitors. scispace.com Research has shown that various substituted anilines are reacted with a quinazoline core to explore structure-activity relationships. scispace.com The use of a bromo-substituted aniline, such as this compound, is a strategic choice for introducing a point of diversification, as the bromine atom can be subsequently modified via cross-coupling reactions to build molecular complexity. mdpi.comnih.gov

Furthermore, its role as a precursor for isoxazole-containing aniline derivatives highlights its utility in creating scaffolds for agrochemical and pharmaceutical research. google.com These scaffolds can be used to generate libraries of compounds for screening new biological activities, acting as chemical probes to investigate biological pathways or as lead compounds in drug discovery programs.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | nih.gov |

| Synonym | 4-bromo-3-ethylbenzenamine | pharmaffiliates.com |

| CAS Number | 52121-42-3 | nih.govsigmaaldrich.com |

| Molecular Formula | C₈H₁₀BrN | nih.gov |

| Molecular Weight | 200.08 g/mol | pharmaffiliates.com |

| Physical Form | Liquid | sigmaaldrich.com |

| InChI Key | KWQNNOZROOJVJB-UHFFFAOYSA-N | sigmaaldrich.com |

Table 2: Summary of Applications

| Application Area | Role of this compound | Key Reactions/Products | Related Findings |

| Organic Synthesis | Bifunctional building block | Cross-coupling (Suzuki, etc.), Diazotization, Acylation | The bromine and amino groups allow for selective, sequential reactions. |

| Pharmaceuticals | Intermediate | Synthesis of isoxazole-aniline derivatives | Precursor for complex heterocyclic systems with potential therapeutic activity. google.com |

| Agrochemicals | Intermediate | Synthesis of herbicidally active compounds | Used to create intermediates like 4-bromo-2-(4,5-dihydro-isoxazol-3-yl)-3-ethylaniline for crop protection agents. google.comgoogle.com |

| Dye Chemistry | Potential Precursor | Diazotization and azo coupling | Analogous bromo-anilines are used in dye synthesis. guidechem.comcymitquimica.comchemimpex.com |

| Polymer Science | Potential Monomer | Polymerization, cross-linking | Bromine can impart flame retardancy; ethyl group affects solubility. chemimpex.com |

| Bioactive Scaffolds | Precursor | Synthesis of quinazolines and isoxazoles | Used to build privileged scaffolds for drug discovery and chemical probes. google.comscispace.com |

Biological Activity and Mechanistic Investigations of 4 Bromo 3 Ethylaniline Derivatives

Enzyme Inhibition and Activation Studies

The structural framework of bromo-aniline derivatives has proven effective in the development of potent enzyme inhibitors. The presence and position of the bromine atom and other substituents significantly influence the compound's ability to interact with enzyme active sites.

Investigations have shown that aniline (B41778) derivatives can modulate the activity of various enzymes. For instance, 3-ethylaniline (B1664132) has been used to create hybrid imino-thiazolidinone derivatives that act as inhibitors of Carbonic Anhydrase II (CA-II), an enzyme implicated in conditions like glaucoma and certain cancers. mdpi.com In one study, a series of these derivatives were synthesized and tested, with the most potent compound, featuring a methyl group at the meta-position of the benzamide (B126) ring, exhibiting an IC₅₀ value of 1.545 µM against CA-II. mdpi.com

In another area, N-methylated aniline analogues have been identified as powerful inhibitors of human liver carboxylesterase (hCE1). nih.gov Within a series of these compounds, the bromo derivative was found to be the most potent, with an inhibition constant (Kᵢ) of approximately 16 nM. nih.gov This highlights the critical role of the halogen in achieving high-affinity binding. Furthermore, analogues of 3-bromoaniline (B18343) have been shown to selectively inhibit S-Adenosylmethionine decarboxylase (AdoMetDC) in Trypanosoma brucei, the parasite responsible for African sleeping sickness, suggesting a potential therapeutic path for this disease.

The table below summarizes the inhibitory activity of selected bromo-aniline derivatives against specific enzyme targets.

| Derivative Class | Enzyme Target | Key Compound/Substituent | Measured Activity |

| 3-Ethylaniline Hybrid Imino-thiazolidinones | Carbonic Anhydrase II (CA-II) | meta-CH₃ substituted | IC₅₀ = 1.545 ± 0.016 µM |

| N-Methylated Phenylaminonaphthalene-1,2-diones | Human Liver Carboxylesterase (hCE1) | Bromo derivative | Kᵢ ≈ 16 nM |

| 3-Bromo-aniline Analogues | S-Adenosylmethionine decarboxylase (AdoMetDC) | Not specified | Selective Inhibition |

This table presents data from studies on derivatives of bromo-anilines and their inhibitory effects on various enzymes.

Receptor Binding Assays and Ligand-Target Interactions

Derivatives based on the bromo-aniline scaffold are frequently designed to target specific protein receptors, particularly those involved in cell signaling pathways that are dysregulated in diseases like cancer. Molecular docking and receptor binding assays are essential tools to validate these interactions.

A significant area of research involves the development of 4-anilinoquinazoline (B1210976) derivatives as inhibitors of receptor tyrosine kinases (RTKs). These compounds are designed to compete with ATP at the kinase domain of receptors such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR). A study focusing on novel 4-anilinoquinazolines used 4-bromo-2-fluoroaniline (B1266173) as a key building block. The most potent resulting compound (8a) showed significant cytotoxic activity against the A431 cancer cell line (IC₅₀=2.62 μM) and molecular docking studies confirmed its interaction with the target receptors. The calculated binding energies were -6.39 kcal/mol for EGFR and -8.24 kcal/mol for VEGFR-2, indicating effective binding, particularly to VEGFR-2.

The general principle is that the bromo-aniline moiety interacts with specific molecular targets, where the bromine and ethyl groups can modify the electronic properties and binding characteristics of the molecule. This interaction often involves binding to the active or allosteric sites of enzymes and receptors, which in turn alters their conformation and biological activity. smolecule.com

Elucidation of Molecular Mechanisms of Action

Understanding the molecular mechanism of action is critical for the rational design of more effective therapeutic agents. For bromo-aniline derivatives, mechanisms often involve competitive inhibition at ATP-binding sites or the induction of specific cellular processes like apoptosis.

In the case of 4-anilinoquinazoline derivatives targeting EGFR and VEGFR, the primary mechanism is the inhibition of the receptor's tyrosine kinase activity. By occupying the ATP-binding pocket in the kinase domain, these inhibitors prevent the phosphorylation of downstream substrates, thereby blocking signal transduction pathways that are crucial for cell proliferation, survival, and angiogenesis.

The mechanism of action for 3-bromo-4-ethylaniline (B1291989) and its analogs can involve direct interaction with molecular targets, where they may function as either a substrate or an inhibitor. The mode of interaction is often competitive inhibition or substrate mimicry. Some derivatives have also been found to induce apoptosis in cancer cells, potentially by activating pro-apoptotic pathways or by inhibiting anti-apoptotic proteins. The specific interactions are governed by the molecule's ability to form hydrogen bonds and other non-covalent interactions within the target's binding site, a process influenced by the electronic properties of the bromine and ethyl substituents.

Structure-Activity Relationship (SAR) Studies for Optimized Bioactivity

Structure-Activity Relationship (SAR) studies are fundamental to optimizing the biological activity of lead compounds. For derivatives of 4-bromo-3-ethylaniline, SAR investigations have provided clear guidelines for enhancing potency and selectivity.

In the context of 4-anilinoquinazoline inhibitors of EGFR/VEGFR, SAR studies have revealed several key principles. It was found that substitutions on the aniline ring are critical for activity. Large, lipophilic, and electron-withdrawing groups, such as bromine or chlorine, are preferred at the C-3′ and C-4′ positions. Conversely, the ortho position (C-2′) of the aniline ring is more favorable for smaller substituents like fluorine or hydrogen to minimize steric hindrance.

Further SAR studies on 3-ethylaniline hybrid imino-thiazolidinones as carbonic anhydrase inhibitors also yielded valuable insights. mdpi.comnih.gov The research compared derivatives with various halogen (Br, Cl, F) and methyl substitutions on the phenyl ring. The findings indicated that:

A methyl group at the meta-position enhanced inhibitory activity, whereas moving it to the ortho-position was detrimental. mdpi.com

A chloro-substituted derivative at the meta-position showed higher activity than a bromo-substituted derivative at the ortho-position, suggesting that both the type of halogen and its position are critical factors. The reduced activity of the ortho-bromo derivative was attributed to the steric bulk and strong electron-withdrawing effect of the bromine atom at that position. mdpi.comnih.gov

The table below summarizes key SAR findings for different classes of bromo-aniline derivatives.

| Derivative Class | Target/Activity | Favorable Substitutions on Aniline Ring | Unfavorable Substitutions on Aniline Ring |

| 4-Anilinoquinazolines | EGFR/VEGFR Inhibition | Large, lipophilic, electron-withdrawing groups (e.g., Br, Cl) at C-3′ or C-4′ positions. | Large groups at the C-2' (ortho) position. |

| Small groups (e.g., F, H) at C-2′ position. | |||

| Imino-thiazolidinones | CA-II Inhibition | CH₃ group at the meta-position. mdpi.com | CH₃ group at the ortho-position. mdpi.com |

| Cl group at the meta-position. mdpi.comnih.gov | Bulky electron-withdrawing groups (e.g., Br) at the ortho-position. mdpi.comnih.gov |

This table outlines the relationship between chemical structure and biological activity based on substituent placement on the aniline ring.

Design and Synthesis of Novel Therapeutic Agents

The this compound scaffold is a valuable starting point for the design and synthesis of new therapeutic agents, particularly in oncology. Its structural features make it a versatile building block in the assembly of more complex molecules targeting specific disease pathways. chemimpex.com

A prominent example is the rational design of novel 4-anilinoquinazoline derivatives as dual EGFR and VEGFR inhibitors for cancer therapy. Inspired by existing drugs like erlotinib (B232) and vandetanib, researchers synthesized new compounds by reacting a quinazoline (B50416) core with various substituted anilines, including 4-bromo-2-fluoroaniline. This strategic design led to the identification of potent anticancer agents. tbzmed.ac.ir

Similarly, novel 3-ethylaniline hybrid imino-thiazolidinones were designed and synthesized as potential inhibitors of carbonic anhydrase II, another target relevant to cancer treatment. mdpi.com The synthesis involved a multi-step process starting with substituted benzoic acids, which were converted to acyl thioureas and then cyclized with an alkyne to form the final imino-thiazolidinone derivatives. mdpi.com

The synthesis of new chemical entities often employs modern organic chemistry techniques. For example, Suzuki cross-coupling reactions have been used to synthesize complex derivatives from starting materials like (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline, demonstrating the utility of this bromo-aniline building block in creating diverse molecular architectures. mdpi.comresearchgate.net The ability to undergo such reactions allows for the introduction of a wide range of functional groups, facilitating the development of novel compounds with optimized biological activity. chemimpex.comnih.gov

Environmental Fate and Ecotoxicological Implications of Substituted Anilines

Environmental Occurrence and Distribution in Various Matrices

There is currently no specific data available in the reviewed literature detailing the environmental occurrence and distribution of 4-Bromo-3-ethylaniline in matrices such as water, soil, or air. However, the potential for its release into the environment exists through industrial wastewater discharges, accidental spills, or as a degradation product of other chemicals. researchgate.netepa.gov

The environmental distribution of substituted anilines is governed by their physicochemical properties. For instance, aniline (B41778) itself is highly soluble in water and has a relatively low Henry's Law constant, indicating that water is the primary environmental compartment of concern. epa.gov While specific data for this compound is unavailable, information on related compounds can provide insights. For example, monitoring data for other anilines, such as 2-nitroaniline, have shown mean residual levels of 0.39 ppb in streams. epa.gov It is plausible that this compound, if released, would also be found in aquatic environments.

The presence of a bromine atom and an ethyl group on the aniline ring will influence its partitioning behavior. The octanol-water partition coefficient (Log Kow) is a key parameter in this regard. While the specific Log Kow for this compound is not reported in the search results, it is expected to be higher than that of aniline due to the presence of the hydrophobic bromo and ethyl substituents. This would suggest a greater tendency to adsorb to organic matter in soil and sediment compared to the parent aniline molecule.

Table 1: Physicochemical Properties and Environmental Distribution of Related Substituted Anilines No direct data was found for this compound. The table presents data for analogous compounds to infer potential behavior.

| Compound | Log Kow | Primary Environmental Compartment | Reference |

|---|---|---|---|

| Aniline | 0.9 | Water | epa.gov |

| 4-Chloroaniline (B138754) | 1.9 | Water, with some sediment partitioning | regulations.gov |

| 4-Bromoaniline (B143363) | 2.3 | Water, with increased sediment/soil partitioning | regulations.gov |

| 3-Methylaniline | 1.4 | Water | researchgate.net |

Degradation Pathways and Transformation Products

The environmental persistence of this compound is determined by its susceptibility to various degradation processes, including biodegradation, photodegradation, and chemical hydrolysis.

Biodegradation Mechanisms

The biodegradation of substituted anilines is a critical process for their removal from the environment. The structure of the substituent significantly influences the rate of degradation. For a series of substituted anilines, the rate of microbial transformation was found to decrease in the order: aniline > 3-bromoaniline (B18343) > 3-chloroaniline (B41212) > 3-methylaniline. researchgate.net This suggests that the presence of a bromine atom, while allowing for degradation, may slow the process compared to the unsubstituted aniline.

Microorganisms capable of degrading halogenated anilines have been isolated. For instance, a Moraxella sp. strain G was found to utilize 4-bromoaniline as a sole source of carbon and nitrogen. nih.gov The degradation pathway for 4-chloroaniline by this strain involves conversion by an aniline oxygenase to 4-chlorocatechol, which is then further degraded. nih.gov It is plausible that this compound could be biodegraded via a similar pathway, likely initiated by a dioxygenase enzyme that hydroxylates the aromatic ring, leading to the formation of a substituted catechol. This catechol would then be susceptible to ring cleavage. The ethyl group at the 3-position may also influence the rate and pathway of degradation.

Photodegradation Processes

Photodegradation can be a significant removal mechanism for aromatic amines in surface waters. researchgate.net This process can occur through direct photolysis, where the compound absorbs sunlight and is transformed, or indirect photolysis, involving reactions with photochemically generated reactive species like hydroxyl radicals.

While specific studies on the photodegradation of this compound are not available, research on other halogenated compounds indicates that photolysis is a major degradation mechanism, often proceeding through dehalogenation. For example, the photodegradation of brominated compounds can involve the homolytic cleavage of the carbon-bromine bond. Therefore, it is anticipated that this compound would undergo photodegradation in sunlit surface waters, potentially leading to the formation of 3-ethylaniline (B1664132) and other photoproducts.

Chemical Hydrolysis and Abiotic Transformations

Chemical hydrolysis is generally not considered a significant degradation pathway for anilines under typical environmental pH conditions. google.com The amide bond in acetanilides can be hydrolyzed under acidic or basic conditions, but the amine group in aniline itself is stable to hydrolysis. Therefore, it is unlikely that this compound would undergo significant chemical hydrolysis in the environment.

However, anilines can undergo abiotic transformations through reactions with other environmental constituents. For example, they can bind to humic substances in soil and sediment, which can affect their bioavailability and subsequent degradation. researchgate.net

Ecotoxicological Impact Assessment on Aquatic and Terrestrial Ecosystems

The ecotoxicological effects of this compound have not been specifically documented. However, data on other substituted anilines indicate that this class of compounds can be toxic to aquatic and terrestrial organisms. The toxicity of anilines is often related to their hydrophobicity, as measured by Log Kow. regulations.gov

For aquatic organisms, the toxicity of anilines has been documented for various species. For example, for the green algae Scenedesmus subspicatus, the EC50 (concentration causing 50% effect) for aniline is reported, and for various substituted anilines, the toxicity generally increases with increasing hydrophobicity. regulations.gov A similar trend is observed for fish and daphnids. regulations.gov Given the expected Log Kow of this compound being higher than aniline, it is likely to exhibit greater aquatic toxicity. Some bromoanilines are classified as toxic to aquatic life with long-lasting effects. apolloscientific.co.uk

Table 2: Acute Toxicity of Related Substituted Anilines to Aquatic Organisms No direct data was found for this compound. The table presents data for analogous compounds to infer potential toxicity.

| Compound | Organism | Endpoint (96h LC50/EC50) (mg/L) | Reference |

|---|---|---|---|

| Aniline | Fathead Minnow | 24 | regulations.gov |

| 4-Chloroaniline | Fathead Minnow | 9.8 | regulations.gov |

| 4-Bromoaniline | Fathead Minnow | 4.8 | regulations.gov |

| Aniline | Daphnia magna | 0.43 | regulations.gov |

| 4-Chloroaniline | Daphnia magna | 0.31 | regulations.gov |

Regarding terrestrial ecosystems, anilines can be toxic to plants. Studies on aniline have shown it can inhibit germination and early growth in higher plants. researchgate.net The binding of substituted anilines to soil components is an important factor in their terrestrial ecotoxicology. researchgate.net

Methodologies for Environmental Risk Assessment and Mitigation

The environmental risk assessment of chemicals like this compound involves a tiered approach that integrates exposure and effects assessment. rivm.nlecetoc.org

Exposure Assessment: This involves predicting or measuring the concentration of the substance in various environmental compartments. For data-poor compounds like this compound, quantitative structure-activity relationships (QSARs) and environmental fate models are used to estimate partitioning and persistence. muni.czeuropa.eu Analytical methods for detecting substituted anilines in environmental samples, such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS), are crucial for monitoring and exposure validation. researchgate.netresearchgate.net

Effects Assessment: This involves determining the concentrations at which the substance causes adverse effects on representative organisms from different trophic levels. europa.eu For substituted anilines, this would include tests on algae, invertebrates (e.g., Daphnia), and fish. regulations.gov In the absence of experimental data for this compound, QSAR models can provide initial estimates of its toxicity based on its chemical structure and properties. regulations.gov

Risk Characterization: This step compares the predicted or measured environmental concentrations (PECs) with the predicted no-effect concentrations (PNECs). If the PEC/PNEC ratio is greater than one, it indicates a potential risk, and further investigation or risk management measures may be required. rivm.nl

Mitigation: Should a risk be identified, mitigation strategies would focus on reducing environmental releases from industrial sources through improved wastewater treatment technologies. Bioremediation, using microorganisms capable of degrading substituted anilines, could also be a potential mitigation strategy for contaminated sites. nih.gov

Research Challenges and Future Perspectives for 4 Bromo 3 Ethylaniline

Challenges in Achieving High Regioselectivity and Yield in Complex Syntheses

A significant challenge in the synthesis of molecules like 4-bromo-3-ethylaniline lies in achieving high regioselectivity. The positions of the bromo and ethyl groups on the aniline (B41778) ring are critical to its reactivity and the properties of its derivatives. Classical electrophilic bromination of anilines typically results in a mixture of ortho- and para-substituted products, making it difficult to isolate the desired isomer in high yield. rsc.orgrsc.org The synthesis of specifically this compound requires precise control over the reaction conditions to direct the incoming bromine atom to the desired position, overcoming the inherent directing effects of the amino and ethyl groups.

Development of Sustainable and Eco-friendly Synthetic Methodologies

Traditional methods for synthesizing substituted anilines often involve hazardous reagents and generate significant chemical waste, posing environmental concerns. nih.govresearchgate.net There is a growing demand for the development of sustainable and eco-friendly, or "green," synthetic methodologies. chemrxiv.org This includes the use of less toxic solvents, recyclable catalysts, and processes that have high atom economy, meaning that a larger proportion of the atoms from the reactants are incorporated into the final product. ijirset.com

Microwave-assisted synthesis is one such green approach that can reduce reaction times and energy consumption. tandfonline.com Other strategies include using water as a solvent and developing catalyst systems that are more environmentally benign, such as those based on copper instead of more toxic heavy metals. tandfonline.comresearchgate.net The development of novel methods for producing substituted anilines from alternative starting materials, such as benzyl (B1604629) azides or isatoic anhydride-8-amide, also represents a move towards greener chemistry. nih.govchemrxiv.org

Exploration of Novel Catalytic Systems for Enhanced Reactivity

The development of novel catalytic systems is a key area of research for enhancing the reactivity and selectivity of reactions involving this compound. Palladium-catalyzed cross-coupling reactions are widely used, but researchers are continuously exploring new ligands and palladium precursors to improve yields and reaction conditions. rsc.org For example, the choice of phosphine (B1218219) ligands can significantly impact the efficiency of Suzuki coupling reactions.

Copper-catalyzed reactions are also gaining attention as a more economical and environmentally friendly alternative to palladium. thieme-connect.comsci-hub.se Research into copper-catalyzed oxidative bromination has shown promise for the regioselective synthesis of bromoanilines. thieme-connect.comsci-hub.seresearchgate.net Iron catalysis is another emerging area, with studies demonstrating its potential to assist in regioselective halogenation reactions. nih.gov The exploration of these and other novel catalytic systems will be crucial for making the synthesis of this compound and its derivatives more efficient and sustainable.

Advancements in Derivatization for Expanded Functional Applications

The true potential of this compound lies in its use as a scaffold for creating a wide range of functional derivatives. The bromine atom provides a reactive handle for various chemical transformations, particularly cross-coupling reactions that allow for the introduction of new functional groups. mdpi.com For instance, Suzuki coupling reactions with different boronic acids can be used to synthesize a series of aniline derivatives with diverse electronic and structural properties. mdpi.comnih.gov

Further research into derivatization can expand the applications of this compound. For example, creating Schiff base derivatives by reacting this compound with aldehydes can lead to new compounds with interesting biological activities. ijarsct.co.in The synthesis of amides and other functional groups can also be explored to create molecules with tailored properties for applications in materials science or medicinal chemistry. evitachem.com The development of new derivatization reagents and techniques will be key to unlocking the full potential of this chemical building block. researchgate.netnih.gov

Comprehensive Environmental Impact Studies and Long-term Fate Prediction

As with any chemical compound, a thorough understanding of the environmental impact and long-term fate of this compound is essential. Halogenated anilines, as a class of compounds, can be persistent in the environment and may have toxic effects on aquatic organisms. acs.orgmdpi.com Therefore, comprehensive studies are needed to assess the biodegradability of this compound and its derivatives. bohrium.com

Research into the microbial degradation of halogenated aromatic compounds is ongoing and can provide insights into the potential environmental persistence of this compound. bohrium.comoup.com Understanding the transformation processes, such as reductive dehalogenation, that may occur in different environmental compartments (soil, water, sediment) is crucial for predicting its long-term fate. acs.org This knowledge is vital for ensuring the responsible use and management of this compound. epa.gov

Discovery of New Biological Targets and Pharmacological Applications

Substituted anilines are a common structural motif in many pharmaceuticals, and exploring the biological activity of this compound and its derivatives could lead to the discovery of new therapeutic agents. slideshare.net The specific substitution pattern of this compound may confer unique pharmacological properties.

Research in this area would involve screening the compound and its derivatives against a variety of biological targets, such as enzymes and receptors, to identify potential therapeutic applications. For example, aniline derivatives have been investigated for their potential as kinase inhibitors in cancer therapy. mdpi.com The ability to fine-tune the structure of derivatives allows for the optimization of properties like bioavailability, solubility, and receptor selectivity, which are critical for drug development. While aniline-based compounds have been associated with toxicity in some cases, careful molecular design can mitigate these risks.

Q & A

Q. Methodological Answer :

- Storage : Keep in airtight containers under inert gas (N or Ar) at 0–6°C to inhibit oxidation, as recommended for halogenated anilines .

- Handling : Use gloveboxes or fume hoods to avoid moisture absorption and exposure to light.

- Stability Testing : Conduct accelerated degradation studies (e.g., thermal stress at 40°C) to assess shelf life.

Advanced: How can competing side reactions during the bromination of 3-ethylaniline be minimized?

Q. Methodological Answer :

- Controlled Bromination : Use NBS in dichloromethane at 0°C to avoid over-bromination.

- Quenching Intermediates : Add reducing agents (e.g., NaSO) to terminate radical byproducts.

- Byproduct Analysis : Employ GC-MS to detect dibromo derivatives or ethyl-group oxidation products, as observed in fluorinated analogs .

Basic: What are the key applications of this compound in organic synthesis?

Q. Methodological Answer :